molecular formula C12H18O B085368 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 13485-66-0

4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B085368
CAS RN: 13485-66-0
M. Wt: 178.27 g/mol
InChI Key: QRCWUTMLOGAGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, also known as muscone, is a natural organic compound that is commonly found in musk deer glands. It has a strong musky odor and has been used for centuries in perfumes and fragrances. In recent years, muscone has gained attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been found to interact with a number of different receptors and enzymes, including the adenosine receptor, the NMDA receptor, and the acetylcholinesterase enzyme.

Biochemical And Physiological Effects

Muscone has been found to have a number of biochemical and physiological effects in the body. It has been found to reduce oxidative stress, increase antioxidant activity, and modulate immune function. It has also been found to improve glucose metabolism and lipid metabolism.

Advantages And Limitations For Lab Experiments

Muscone has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol can be difficult to work with due to its strong odor, which can interfere with other experiments and can be difficult to remove from lab equipment.

Future Directions

There are a number of potential future directions for research on 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol. One area of interest is its potential as a natural insecticide. Muscone has been found to be toxic to a number of different insect species, and further research could explore its potential as an alternative to synthetic insecticides. Another area of interest is its potential as a natural preservative in food products. Muscone has been found to have antimicrobial properties, and further research could explore its potential as a natural preservative in a variety of food products. Finally, research could explore the potential of 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol as a therapeutic agent for a variety of different diseases and conditions, including cancer, inflammation, and cognitive decline.

Synthesis Methods

Muscone can be synthesized through a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of chemical reactions to create 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol from other chemical compounds. Biotechnology involves the use of microorganisms or enzymes to produce 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol from natural sources.

Scientific Research Applications

Muscone has been found to have a variety of potential therapeutic applications. It has been studied for its ability to inhibit tumor growth, reduce inflammation, and improve cognitive function. Muscone has also been found to have potential as an insecticide and as a natural preservative in food products.

properties

CAS RN

13485-66-0

Product Name

4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4a,8a-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C12H18O/c1-11-6-3-4-7-12(11,2)9-10(13)5-8-11/h5,8-9,13H,3-4,6-7H2,1-2H3

InChI Key

QRCWUTMLOGAGJQ-UHFFFAOYSA-N

SMILES

CC12CCCCC1(C=C(C=C2)O)C

Canonical SMILES

CC12CCCCC1(C=C(C=C2)O)C

synonyms

4a,8a-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Origin of Product

United States

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